molecular formula C13H16O3 B14234712 Methyl 5-phenylpent-1-en-3-yl carbonate CAS No. 376647-56-2

Methyl 5-phenylpent-1-en-3-yl carbonate

Cat. No.: B14234712
CAS No.: 376647-56-2
M. Wt: 220.26 g/mol
InChI Key: AUOSKDROUSTSHI-UHFFFAOYSA-N
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Description

Methyl 5-phenylpent-1-en-3-yl carbonate is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is provided for research purposes as a specialized synthetic intermediate. Literature indicates its use in synthetic organic chemistry, particularly in reaction development, as demonstrated in published synthetic routes . Researchers value this compound for its potential in constructing more complex molecular architectures. The integrated phenylpentene chain and carbonate ester group in its structure make it a versatile building block for exploring new chemical spaces in a laboratory setting. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for any form of personal use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

CAS No.

376647-56-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 5-phenylpent-1-en-3-yl carbonate

InChI

InChI=1S/C13H16O3/c1-3-12(16-13(14)15-2)10-9-11-7-5-4-6-8-11/h3-8,12H,1,9-10H2,2H3

InChI Key

AUOSKDROUSTSHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC(CCC1=CC=CC=C1)C=C

Origin of Product

United States

Preparation Methods

Direct Synthesis via Chloroformate Coupling

Reaction Mechanism and Reagents

The most widely documented method involves reacting 5-phenylpent-1-en-3-ol with methyl chloroformate in the presence of a base. Pyridine is commonly employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation. The general reaction proceeds as follows:

$$
\text{5-Phenylpent-1-en-3-ol} + \text{Methyl chloroformate} \xrightarrow{\text{Pyridine, CH}2\text{Cl}2} \text{Methyl 5-phenylpent-1-en-3-yl carbonate} + \text{HCl}
$$

Experimental Procedure

  • Reagent Setup : 5-Phenylpent-1-en-3-ol (5.00 mmol, 1.00 equiv) is dissolved in anhydrous dichloromethane (25 mL) under argon.
  • Base Addition : Pyridine (6.00 equiv) is added dropwise at 0°C to prevent exothermic side reactions.
  • Chloroformate Addition : Methyl chloroformate (3.00 equiv) is introduced slowly, followed by refluxing at 53°C for 15 hours.
  • Workup : The mixture is cooled, washed with 1 N HCl, water, and brine. The organic layer is dried over Na$$2$$SO$$4$$ and concentrated.
  • Purification : Flash chromatography (hexanes/ethyl acetate = 12:1) yields the product as a pale yellow oil (78% yield).
Table 1: Key Reaction Parameters for Direct Synthesis
Parameter Value Source
Solvent Anhydrous CH$$2$$Cl$$2$$
Temperature Reflux (53°C)
Reaction Time 15 hours
Yield 78%
Purity (NMR) ≥95%

Alternative Approaches: Base-Mediated Activation

Lithium Bis(trimethylsilyl)amide (LiHMDS) Method

An alternative protocol utilizes LiHMDS as a non-nucleophilic base to deprotonate the allylic alcohol, enhancing its reactivity toward methyl chloroformate. This method avoids pyridine but requires strict anhydrous conditions.

Procedure Overview
  • Deprotonation : LiHMDS (1.30 equiv) is added to 5-phenylpent-1-en-3-ol in tetrahydrofuran (THF) at 0°C.
  • Carbonate Formation : Methyl chloroformate (1.50 equiv) is introduced, and the mixture is stirred at room temperature for 12 hours.
  • Purification : Column chromatography (hexanes/ethyl acetate = 10:1) affords the product in 72% yield.

Comparative Analysis

  • Advantages : Higher functional group tolerance compared to pyridine-mediated methods.
  • Limitations : Sensitivity to moisture and higher cost of LiHMDS.

Optimization Strategies

Solvent Effects

  • Dichloromethane : Preferred for its low polarity and ability to dissolve both reactants.
  • THF : Enhances reaction rates in LiHMDS-mediated methods but may reduce yields due to competing side reactions.

Stoichiometric Considerations

  • Excess methyl chloroformate (3.00 equiv) ensures complete conversion of the alcohol.
  • Pyridine (6.00 equiv) effectively scavenges HCl, preventing acid-catalyzed decomposition.

Comparative Evaluation of Methods

Table 2: Method Comparison
Method Yield Purity Cost Practicality
Pyridine/CH$$2$$Cl$$2$$ 78% High Low High
LiHMDS/THF 72% Moderate High Moderate

Key Findings :

  • The pyridine-mediated method offers superior yield and practicality for large-scale synthesis.
  • LiHMDS is advantageous for substrates sensitive to acidic conditions but is less cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpent-1-en-3-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of carbamates or thiocarbonates.

Scientific Research Applications

Methyl 5-phenylpent-1-en-3-yl carbonate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: Used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of methyl 5-phenylpent-1-en-3-yl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The phenyl group can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Methyl (3-Methyl-5-phenylpent-1-en-3-yl) Carbonate

  • Molecular Formula : C₁₄H₁₈O₃
  • Molecular Weight : 234.30 g/mol
  • CAS : 1413934-95-8
  • The branched structure may lower solubility in polar solvents compared to the linear backbone of Methyl 5-phenylpent-1-en-3-yl carbonate.

Cinnamyl Methyl Carbonate

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • CAS : 85217-69-2
  • Key Differences :
    • Substitution of the pentenyl chain with a cinnamyl (3-phenylpropenyl) group shortens the carbon backbone and introduces a conjugated double bond.
    • The aromatic propenyl moiety enhances UV absorption properties, making it more suitable for photochemical applications compared to the less conjugated target compound.
  • Reactivity : The α,β-unsaturated ester in cinnamyl derivatives facilitates Michael additions, whereas this compound may prioritize electrophilic substitutions at the phenyl ring .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

  • Molecular Formula : C₂₂H₂₂O₅ (inferred from )
  • Key Differences :
    • Presence of a triple bond (alkyne) at the 2nd position and two phenyl groups at the 5th carbon increases rigidity and steric bulk.
    • The ethoxycarbonyloxy group introduces a larger ester moiety, likely reducing volatility compared to the methyl carbonate analog.
  • Applications : The alkyne functionality enables click chemistry applications, which are less accessible in the single double-bond system of this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
This compound C₁₃H₁₆O₃ 220.26 Linear pentenyl, phenyl, methyl carbonate Electrophilic substitution, hydrolysis
Methyl (3-methyl-5-phenylpent-1-en-3-yl) carbonate C₁₄H₁₈O₃ 234.30 Branched pentenyl, additional methyl Steric hindrance slows reactions
Cinnamyl methyl carbonate C₁₁H₁₂O₃ 192.21 Conjugated propenyl, phenyl Michael addition, photochemical
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₂O₅ 366.41 Alkyne, diphenyl, ethoxycarbonyloxy Click chemistry, steric bulk

Key Research Findings

  • Synthetic Flexibility : this compound’s synthesis via Grignard or esterification routes offers versatility, whereas analogs like the diphenyl-alkyne compound require specialized catalysts (e.g., nickel) for alkyne incorporation .
  • Solubility and Stability: Linear carbonates (e.g., Methyl 5-phenylpent-1-en-3-yl) exhibit higher solubility in ethers and DCM compared to branched or aromatic analogs, as noted in chromatographic purification steps .
  • Kinetic Behavior: suggests methyl carbonates generally have lower activation energies (log k vs. Ef plots) in 80% aqueous ethanol than phenyl carbonates, implying faster hydrolysis rates for this compound .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR):
    • 1H-NMR: Peaks at δ 5.76 (ddd, J = 17.1, 10.3, 6.3 Hz) confirm the vinyl group, while aromatic protons (δ 7.16–7.31 ppm) and methyl carbonate signals (δ 3.74 ppm) validate the structure .
    • 13C-NMR: Carbonyl resonance (~155 ppm) confirms the carbonate group.
  • High-Performance Liquid Chromatography (HPLC):
    • Chiral columns (e.g., Chiracel OD-H) resolve enantiomers using hexane/isopropanol gradients, with retention times distinguishing stereoisomers (e.g., 22.72 min vs. 24.27 min) .

Advanced Application:

  • Enantiomeric Excess (ee): HPLC with chiral stationary phases quantifies stereochemical purity, essential for asymmetric catalysis studies .

What are the stability and decomposition pathways of this compound under thermal or catalytic conditions?

Advanced Research Question

  • Thermal Stability:
    • The carbonate group is prone to disproportionation at elevated temperatures, forming CO2 and ether byproducts. This parallels studies on diphenyl carbonate (DPC), where metal oxides (e.g., MoO3/SiO2) accelerate decomposition .
  • Catalytic Degradation:
    • In the presence of Lewis acids (e.g., Ni catalysts), the compound may undergo allylic rearrangements or cross-coupling reactions, as observed in related allylic acetates .

Methodological Insight:

  • Kinetic Monitoring: Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) track decomposition products under controlled heating rates.

How is this compound utilized in asymmetric catalytic rearrangements?

Advanced Research Question

  • Catalytic Asymmetric Rearrangement:
    • The compound serves as a substrate in acetimidate rearrangements. For example, LiEt3BH reduces acetimidates to amines with high enantioselectivity (86% yield, 98% ee) .
    • Mechanistic Insight: Stereochemical outcomes depend on chiral induction during hydride transfer, validated by comparative HPLC and optical rotation ([α]D20 = −9.2) .

Experimental Design:

  • Chiral Catalyst Screening: Ligands like BINAP or phosphoramidites are tested for enantioselectivity in transition-metal-catalyzed reactions.

What computational methods are employed to model the electronic structure and reactivity of this compound?

Advanced Research Question

  • Density Functional Theory (DFT):
    • Calculations predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the carbonate carbonyl is a key electrophilic center .
    • Reactivity Descriptors: Fukui indices and local softness quantify regioselectivity in allylic substitution reactions .

Data Integration:

  • Benchmarking: Experimental NMR chemical shifts are compared with DFT-calculated values (e.g., B3LYP/6-311++G** basis set) to validate computational models .

How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound?

Advanced Research Question

  • Electronic Effects:
    • Electron-withdrawing groups (e.g., -NO2) on the phenyl ring increase the electrophilicity of the carbonate carbonyl, accelerating nucleophilic attacks.
    • Comparative Studies: Meta-substituted analogs (e.g., 5-(3-methoxyphenyl) derivatives) show altered reactivity in cross-coupling due to steric and electronic modulation .

Methodology:

  • Hammett Analysis: Linear free-energy relationships (LFER) correlate substituent σ values with reaction rates to quantify electronic effects .

What are the challenges in achieving regioselective functionalization of this compound?

Advanced Research Question

  • Regioselectivity Barriers:
    • Competing pathways (e.g., allylic vs. vinylic C-O bond cleavage) arise due to the compound’s conjugated system. Nickel catalysts favor allylic C-O activation in cross-couplings .
    • Steric Control: Bulky ligands (e.g., PCy3) direct reactions to less hindered positions, as demonstrated in analogous allylic acetates .

Experimental Validation:

  • Isotopic Labeling: 13C-labeled substrates track bond cleavage sites via NMR or mass spectrometry.

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